molecular formula C12H10FNO B6366154 4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% CAS No. 1261941-26-7

4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6366154
CAS RN: 1261941-26-7
M. Wt: 203.21 g/mol
InChI Key: RQOKOVMWWGYUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine (4-FMPH) is an important compound in the field of synthetic organic chemistry. It is a versatile building block for a wide range of pharmaceuticals and agrochemicals. It is also used as a research tool for the study of enzyme and receptor interactions.

Mechanism of Action

4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% acts as an inhibitor of enzymes and receptors. It binds to the active site of enzymes and receptors, preventing them from binding to their substrates and catalyzing reactions. It also alters the structure and function of proteins, enzymes, and receptors.
Biochemical and Physiological Effects
4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes and receptors, alter the structure and function of proteins, and inhibit the growth of cancer cells. It has also been shown to have an anti-inflammatory effect, reduce pain and inflammation, and reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

The use of 4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% in laboratory experiments provides many advantages. It is a relatively inexpensive compound and is readily available. It is also a versatile building block for a wide range of pharmaceuticals and agrochemicals. The main limitation of 4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is that it is not stable in aqueous solutions and must be stored in a dry, cool place.

Future Directions

The future of 4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is promising. It has been shown to have a variety of biochemical and physiological effects and could be used to develop new drugs for treating a variety of diseases. It could also be used to study the structure and function of proteins, enzymes, and receptors. Additionally, it could be used to develop agrochemicals and other products for industrial use. Finally, it could be used to develop new catalysts for chemical reactions.

Synthesis Methods

The synthesis of 4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is achieved through the reaction of 3-fluoro-4-methylphenol with hydrazine hydrate in an alkaline medium. The reaction is carried out in an aqueous solution at an elevated temperature of 80-90°C. The product is then purified by recrystallization to obtain the pure compound.

Scientific Research Applications

4-(3-Fluoro-4-methylphenyl)-2-hydroxypyridine, 95% is widely used in scientific research as a tool for studying enzyme and receptor interactions. It is used to study the binding of enzymes and receptors, as well as their catalytic activities. It is also used to study the structure and function of proteins, enzymes, and receptors.

properties

IUPAC Name

4-(3-fluoro-4-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-2-3-9(6-11(8)13)10-4-5-14-12(15)7-10/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOKOVMWWGYUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682641
Record name 4-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261941-26-7
Record name 4-(3-Fluoro-4-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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